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A Comprehensive Technical Guide to 1,N⁶-Ethenoadenosine Derivatives as Fluorescent Probes

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Compound of Interest		
Compound Name:	1,N6-Etheno-ara-adenosine	
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the widely studied $1,N^6$ -ethenoadenosine (ϵ -A) and its phosphorylated derivatives, such as $1,N^6$ -ethenoadenosine-5'-triphosphate (ϵ -ATP). Direct experimental data for $1,N^6$ -Etheno-ara-adenosine, containing an arabinose sugar moiety, is not readily available in the surveyed scientific literature. The principles, properties, and protocols described herein for ribo- and deoxyribo- variants provide a foundational understanding that can inform research into related structures like the ara-adenosine derivative.

Core Chemical Structure and Physicochemical Properties

1,N⁶-ethenoadenosine is a fluorescent analog of adenosine. The key structural feature is an etheno bridge connecting the N1 and N⁶ positions of the adenine nucleobase, forming a tricyclic ring system.[1] This modification imparts intrinsic fluorescence, a property absent in the parent adenosine molecule, making it a valuable tool for biochemical and cellular assays.[1][2]

The core structure allows for the attachment of phosphate groups at the 5' position of the ribose sugar, creating fluorescent analogs of AMP, ADP, and ATP (ϵ -AMP, ϵ -ADP, ϵ -ATP). These analogs can mimic their endogenous counterparts in many biological systems, serving as powerful probes for investigating enzyme kinetics, protein-ligand interactions, and signaling pathways.[1]



Structural Diagram

Caption: General chemical structure of 1,N⁶-ethenoadenosine triphosphate (ε-ATP).

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of ethenoadenosine derivatives are central to their utility. The etheno modification results in a significant Stokes shift, which allows for sensitive detection with minimal background interference.[1] The following table summarizes key quantitative data for ε -ATP and its derivatives.



Property	Value	Notes
Molecular Formula		
ε-ATP (Sodium Salt)	- C12H14N5O13P3Na2[3]	
ε-ADP (Sodium Salt)	C12H12N5Na3O10P2[1]	-
ε-dATP	C12H16N5O12P3[4]	Deoxyribose variant.[4]
Molecular Weight		
ε-ATP (Sodium Salt)	575.17 g/mol [3]	
ε-ADP (Trisodium Salt)	517.17 g/mol [1]	_
CAS Number		_
ε-ATP (Sodium Salt)	- 60777-99-3[3][5]	
ε-ADP (Trisodium Salt)	103213-52-1[1]	_
ε-dATP	81004-54-8[4]	_
Spectroscopic Properties		
Excitation Maximum (λex)	~300-310 nm[1]	Varies slightly with solvent and protein binding.
Emission Maximum (λem)	~410-415 nm[1]	
Molar Extinction Coefficient (ε)	~5,600 - 6,000 M ⁻¹ cm ⁻¹ at 275 nm[1][6]	Estimated based on values for similar etheno-adenosine derivatives.[1][6]
Fluorescence Lifetime		
ε-ATP (in water)	27 nsec[7]	
ε-ATP (bound to G-actin)	36 nsec[7]	The increase indicates the nucleotide base is shielded from water.[7]

Experimental Protocols



Synthesis of 1,N⁶-Ethenoadenosine Derivatives

A general method for the synthesis of 1,N⁶-ethenoadenosine derivatives involves the reaction of the parent adenosine compound with a chloro- or bromoacetaldehyde solution.[2][8]

Materials:

- Adenosine-5'-triphosphate (ATP)
- Chloroacetaldehyde (40% aqueous solution)
- Citrate or acetate buffer (pH 4.0-5.5)
- Ammonium hydroxide
- Chromatography supplies (e.g., thin-layer chromatography plates)[8]

Procedure (General):

- Dissolve ATP in an aqueous buffer solution (e.g., citrate or acetate buffer, pH 4.0-5.5).
- Add a molar excess of chloroacetaldehyde.
- Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours.
- Monitor the reaction progress using techniques like thin-layer chromatography.
- Once the reaction is complete, adjust the pH to neutral or slightly basic with ammonium hydroxide.
- Purify the resulting ε-ATP using chromatographic methods.

This protocol can be adapted for the synthesis of other ethenoadenosine derivatives from their respective starting materials.[8] Enzymatic synthesis methods are also being developed as an alternative to chemical synthesis, offering advantages in regio- and stereoselectivity.[9]

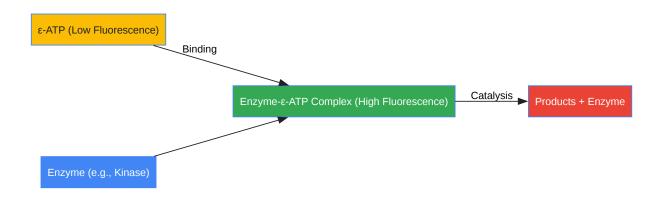
Applications in Research



1,N⁶-ethenoadenosine derivatives are widely used as fluorescent probes in various biochemical and cellular studies.

Enzyme Kinetics and Mechanism

The fluorescence of ϵ -ATP changes upon binding to an enzyme, providing a real-time signal to monitor binding events and enzymatic activity.[2] For example, it has been used to study enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase.[2] The long fluorescence lifetime of ϵ -ATP makes it a sensitive probe for these studies.[2][7]



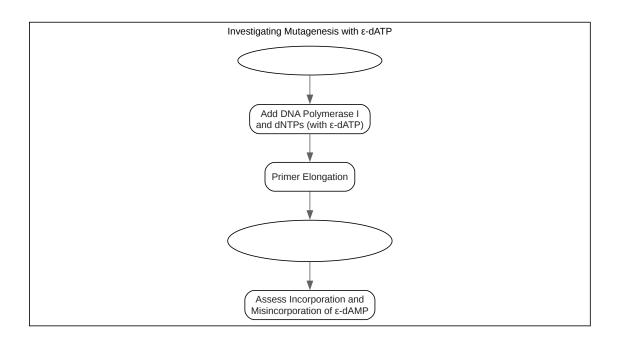
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Caption: Use of ε -ATP as a fluorescent probe in enzyme kinetics.

DNA Synthesis and Repair

The deoxyribose analog, ε -dATP, has been used to study DNA synthesis.[10] Despite the etheno bridge blocking normal Watson-Crick pairing, ε -dATP can be incorporated into DNA by DNA polymerase, albeit inefficiently.[10] This has been instrumental in studying mutagenesis, as the incorporation of damaged or modified nucleotides can lead to genomic instability.[10][11] Studies have shown that 1,N⁶-ethenoadenine can exhibit ambiguous base pairing properties during DNA synthesis.[10]





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